Flavopereirine perchlorate
Overview
Description
Flavopereirine perchlorate is a synthetic derivative of flavopereirine, an indoloquinolizinium alkaloid. This compound is known for its biological activities, particularly its anticancer properties. Flavopereirine is naturally found in the bark of Geissospermum laeve, but this compound is synthesized for research purposes due to its enhanced solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavopereirine perchlorate is synthesized through a series of chemical reactions starting from flavopereirine. The synthesis involves the reaction of flavopereirine with perchloric acid under controlled conditions to form the perchlorate salt. The reaction is typically carried out in an organic solvent such as methanol or ethanol at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Flavopereirine perchlorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinium derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Flavopereirine perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying indoloquinolizinium chemistry and its derivatives.
Biology: The compound is investigated for its biological activities, including anticancer, antimicrobial, and antiparasitic properties.
Medicine: This compound is studied for its potential therapeutic applications in treating various cancers, including colorectal and oral cancers
Mechanism of Action
Flavopereirine perchlorate exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits the Janus kinases-signal transducers and activators of transcription (JAK-STAT) signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis.
Autophagy Inhibition: The compound blocks autophagosome fusion with lysosomes, thereby inhibiting autophagy in cancer cells.
P53 Signaling: This compound enhances P53 expression and phosphorylation, which plays a crucial role in its anticancer effects.
Comparison with Similar Compounds
Flavopereirine perchlorate is compared with other similar compounds to highlight its uniqueness:
Dihydroflavopereirine: This compound is a reduced form of flavopereirine and exhibits different biological properties.
Other β-Carboline Alkaloids: This compound shares structural similarities with other β-carboline alkaloids but has unique anticancer and autophagy-inhibiting properties.
Conclusion
This compound is a valuable compound in scientific research due to its diverse chemical reactions, significant biological activities, and potential therapeutic applications. Its unique properties and mechanisms of action make it a promising candidate for further studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClHO4/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;2-1(3,4)5/h3-11H,2H2,1H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFWLNAQONFVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70128-63-1 | |
Record name | Flavopereirine perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070128631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVOPEREIRINE PERCHLORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1520VM23JD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.